molecular formula C20H18N2O6 B11707278 pentyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

pentyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11707278
M. Wt: 382.4 g/mol
InChI Key: OHXZGUCDMWWQNY-UHFFFAOYSA-N
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Description

PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a nitro group, a benzoate ester, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the esterification of 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with pentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the pentyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

    Hydrolysis: Aqueous acid or base solutions, elevated temperatures.

Major Products

    Reduction: 4-(4-amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid and pentanol.

Scientific Research Applications

PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed in vivo to release the active carboxylic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be compared with other similar compounds such as:

    HEPTYL 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE: Similar structure but with a heptyl group instead of a pentyl group.

    2-(4-NITRO-PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID: Contains a carboxylic acid group instead of an ester group.

The uniqueness of PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

pentyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C20H18N2O6/c1-2-3-4-12-28-20(25)13-8-10-14(11-9-13)21-18(23)15-6-5-7-16(22(26)27)17(15)19(21)24/h5-11H,2-4,12H2,1H3

InChI Key

OHXZGUCDMWWQNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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